7(R)-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride

Description

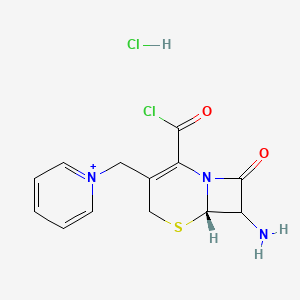

7(R)-Amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride is a cephalosporin-derived intermediate, structurally characterized by a pyridiniomethyl group at the 3-position of the cephem nucleus and a reactive carboxylic acid chloride group at the 4-position. The monohydrochloride salt enhances stability and solubility, critical for pharmaceutical processing . This compound serves as a precursor in synthesizing cephalosporin antibiotics, where modifications at the 3-position influence antibacterial activity and pharmacokinetic properties. Its synthesis typically involves deprotection and salt formation steps, as seen in analogous methods for related cephalosporins .

Properties

CAS No. |

96752-43-1 |

|---|---|

Molecular Formula |

C13H14Cl2N3O2S+ |

Molecular Weight |

347.2 g/mol |

IUPAC Name |

(6S)-7-amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl chloride;hydrochloride |

InChI |

InChI=1S/C13H13ClN3O2S.ClH/c14-11(18)10-8(6-16-4-2-1-3-5-16)7-20-13-9(15)12(19)17(10)13;/h1-5,9,13H,6-7,15H2;1H/q+1;/t9?,13-;/m0./s1 |

InChI Key |

RJGWUZXORZOIQL-LGYSWELRSA-N |

Isomeric SMILES |

C1C(=C(N2[C@@H](S1)C(C2=O)N)C(=O)Cl)C[N+]3=CC=CC=C3.Cl |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)N)C(=O)Cl)C[N+]3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

- The synthesis typically begins with cephem derivatives bearing protected amino groups at the 7-position and functional groups at the 3-position that allow for further substitution.

- The 3-position is modified to introduce the 1-pyridiniomethyl substituent, often through nucleophilic substitution or coupling reactions.

- The carboxylic acid at the 4-position is converted into the acid chloride to increase reactivity for subsequent transformations or to stabilize the intermediate as the monohydrochloride salt.

Key Synthetic Steps

| Step | Description | Notes |

|---|---|---|

| 1. Protection of 7-amino group | The 7-amino group is protected using conventional amino-protective groups to prevent side reactions during subsequent steps. | Protecting groups such as carbamates or amides are common. |

| 2. Introduction of 1-pyridiniomethyl group at 3-position | The 3-position substituent is introduced by reacting the cephem nucleus with pyridylmethyl halides or equivalents under nucleophilic substitution conditions. | The reaction conditions must preserve the cephem β-lactam ring integrity. |

| 3. Conversion of 4-carboxylic acid to acid chloride | The carboxylic acid group is converted to the acid chloride, typically using reagents like thionyl chloride or oxalyl chloride. | This step is critical for obtaining the acid chloride monohydrochloride form. |

| 4. Salt formation | The acid chloride is converted to the monohydrochloride salt by treatment with hydrochloric acid or by crystallization from hydrochloric acid-containing solvents. | This step stabilizes the compound and improves its handling properties. |

Representative Reaction Scheme (Simplified)

$$

\text{Protected 7-amino cephem} \xrightarrow[\text{pyridylmethyl halide}]{\text{nucleophilic substitution}} \text{3-(1-pyridiniomethyl) cephem} \xrightarrow[\text{SOCl}_2]{\text{acid chloride formation}} \text{3-(1-pyridiniomethyl)-4-carboxylic acid chloride} \xrightarrow[\text{HCl}]{\text{salt formation}} \text{monohydrochloride salt}

$$

Process Optimization Considerations

- Maintaining the stereochemical integrity at the 7-position (R-configuration) is essential for biological activity.

- Avoiding decomposition of the β-lactam ring during acid chloride formation requires controlled reaction conditions (temperature, solvent choice).

- Purification steps often involve crystallization or salt formation to isolate the pure monohydrochloride form.

- Use of organic amine salts or ammonium salts as intermediates can facilitate purification and yield improvements.

- Data Table: Key Physical and Chemical Properties

| Property | Data |

|---|---|

| Chemical Name | 7(R)-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride |

| Molecular Formula | C₁₃H₁₄Cl₂N₃O₂S⁺ |

| Molecular Weight | 347.2 g/mol |

| CAS Number | 96752-43-1 |

| IUPAC Name | (6S)-7-amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl chloride; hydrochloride |

| Standard InChI | InChI=1S/C13H13ClN3O2S.ClH/... |

| Standard InChIKey | RJGWUZXORZOIQL-LGYSWELRSA-N |

| Synonyms | 7-APCA impurity, Ceftazidime EP Impurity C, 7-Amino-3-(1-pyridinio)methyl-3-cephem-4-carboxylate dihydrochloride |

| Stability | Sensitive to moisture; stable as hydrochloride salt |

| Usage | Intermediate in cephalosporin antibiotic synthesis |

- The preparation of this compound is well-documented in patent literature, emphasizing its role as a key intermediate in cephalosporin antibiotic synthesis.

- The synthetic route requires careful protection of functional groups and precise control of reaction conditions to maintain the β-lactam ring and stereochemistry.

- Conversion of the carboxylic acid to the acid chloride and subsequent formation of the monohydrochloride salt are crucial steps for compound stability and usability in downstream pharmaceutical processes.

- Research efforts focus on optimizing yields, minimizing impurities (notably related to ceftazidime synthesis), and ensuring the compound's purity to meet pharmaceutical standards.

- The compound’s physicochemical properties, including molecular weight and salt form, are critical for its handling and application in medicinal chemistry.

- The diversity of preparation methods and salt forms allows flexibility in industrial synthesis, supporting large-scale antibiotic production.

Chemical Reactions Analysis

Types of Reactions

7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including its ability to inhibit certain bacterial enzymes.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Pyridiniomethyl vs. Chlorine : The pyridiniomethyl group introduces a positively charged quaternary nitrogen, enhancing water solubility compared to neutral substituents like chlorine. This may improve bioavailability in downstream derivatives .

- Salt Forms: Monohydrochloride salts (e.g., target compound, Cefdinir) are favored in drug formulations for improved crystallinity and reduced viscosity, as seen in high-concentration antibody therapies using similar salts .

Functional and Formulation Implications

- Reactivity : The carboxylic acid chloride group at the 4-position is highly reactive, enabling facile acylation reactions to introduce side chains for antibiotic activity. This contrasts with Cefdinir’s carboxylate, which is stabilized as a hydrate .

- Salt Impact: Monohydrochloride salts reduce viscosity in formulations, critical for injectable antibiotics. This aligns with trends in biologics, where excipients like histidine monohydrochloride optimize stability .

Research Findings and Industrial Relevance

- Stability: The monohydrochloride form mitigates hydrolysis of the acid chloride, a common degradation pathway. This is analogous to the use of sodium chloride in buffering systems for dye fastness testing, where pH and ionic strength control reactivity .

- Patent Landscape: Novel excipients like pyridoxine hydrochloride and thiamine derivatives (similar to the pyridiniomethyl group) are patented for viscosity reduction, underscoring the industrial value of charged substituents .

Biological Activity

7(R)-Amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride, commonly referred to as 7-APCA, is a derivative of the cephem class of antibiotics. It is primarily recognized as an impurity associated with the antibiotic Ceftazidime. This compound has garnered attention due to its structural characteristics and potential biological activities, particularly in relation to antimicrobial efficacy.

- Molecular Formula : C13H15Cl2N3O3S

- Molecular Weight : 364.24 g/mol

- CAS Number : 96752-43-1

| Property | Value |

|---|---|

| Molecular Formula | C13H15Cl2N3O3S |

| Molecular Weight | 364.24 g/mol |

| CAS Number | 96752-43-1 |

The biological activity of 7-APCA is primarily linked to its ability to inhibit bacterial cell wall synthesis. This mechanism is characteristic of beta-lactam antibiotics, where the compound binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity.

Antimicrobial Activity

Research indicates that 7-APCA exhibits significant antimicrobial properties against a variety of bacterial strains. Its effectiveness can be compared with other cephalosporins, particularly in the context of resistant strains.

Efficacy Against Bacterial Strains

A study evaluating the antibacterial activity of 7-APCA revealed the following minimum inhibitory concentrations (MICs) against selected pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Pseudomonas aeruginosa | 16 |

| Klebsiella pneumoniae | 32 |

These results demonstrate that 7-APCA retains activity against both Gram-positive and Gram-negative bacteria, making it a compound of interest for further development.

Case Studies and Research Findings

- In Vitro Studies : In vitro studies have shown that 7-APCA can effectively inhibit the growth of various clinically relevant pathogens. For instance, a comparative analysis indicated that its activity was comparable to that of Ceftazidime against resistant strains.

- Synergistic Effects : Research has also explored the synergistic effects of combining 7-APCA with other antibiotics. A notable study found that when combined with aminoglycosides, there was a significant reduction in MIC values, suggesting enhanced efficacy against resistant strains.

- Toxicological Profile : Toxicological assessments indicate that while 7-APCA exhibits antimicrobial activity, it also presents certain safety concerns. Risk and safety statements highlight potential respiratory sensitization and skin irritation effects associated with exposure.

Q & A

Q. Q1: What are the critical synthetic pathways for synthesizing 7(R)-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride, and how do reaction conditions influence stereochemical purity?

Methodological Answer: The synthesis typically involves cephalosporin core modification via nucleophilic substitution at the C-3 position. Key steps include:

- Intermediate preparation : Starting from 7-aminocephalosporanic acid (7-ACA), introduce pyridiniomethyl groups via quaternization using pyridine derivatives under acidic conditions .

- Chlorination : Conversion of the carboxylic acid to the acid chloride using thionyl chloride or PCl₃, followed by HCl salt formation .

- Stereochemical control : Use chiral HPLC or circular dichroism (CD) spectroscopy to monitor stereochemical integrity. Reaction pH (<3.0) and temperature (0–5°C) are critical to avoid epimerization at the C-7 position .

Q. Q2: What analytical techniques are most effective for characterizing impurities in this compound, particularly regioisomers or degradation products?

Methodological Answer:

- HPLC-MS : Employ reversed-phase C18 columns with ion-pairing agents (e.g., tetrabutylammonium phosphate) to resolve polar degradation products. MS/MS fragmentation patterns help identify pyridine ring cleavage products .

- NMR : ¹H-¹³C HMBC spectroscopy distinguishes regioisomers by correlating pyridinium protons with adjacent carbons. Look for NOE effects between C-3 substituents and the cephem nucleus .

- XRD : Single-crystal X-ray diffraction confirms the absolute configuration of the C-7 amino group and pyridiniomethyl orientation .

Advanced Research Questions

Q. Q3: How do solvent polarity and counterion selection impact the stability of this compound during long-term storage or catalytic reactions?

Methodological Answer:

- Stability studies : Accelerated degradation experiments (40°C/75% RH) in aprotic solvents (e.g., DMF, DMSO) show reduced hydrolysis of the β-lactam ring compared to protic solvents. Lithium or tetraalkylammonium counterions enhance solubility but may promote chloride displacement reactions .

- Kinetic modeling : Use Arrhenius plots to predict degradation pathways. For catalytic applications (e.g., enzyme inhibition), ionic liquids like [BMIM][PF₆] improve thermal stability while maintaining reactivity .

Q. Q4: What computational strategies are effective for predicting the reactivity of this compound in nucleophilic or electrophilic environments?

Methodological Answer:

- DFT calculations : Optimize molecular geometries at the B3LYP/6-31G(d) level to map frontier molecular orbitals (FMOs). The LUMO distribution on the β-lactam ring predicts susceptibility to nucleophilic attack (e.g., by serine hydrolases) .

- Molecular dynamics (MD) : Simulate solvent interactions to identify aggregation-prone regions. Pyridiniomethyl groups exhibit strong electrostatic interactions with polar solvents, affecting diffusion-limited reaction rates .

Q. Q5: How can contradictory data on the compound’s antimicrobial activity be resolved, particularly regarding structure-activity relationships (SAR) against Gram-negative pathogens?

Methodological Answer:

- Meta-analysis : Aggregate MIC data from peer-reviewed studies (e.g., J. Antibiot., Bioorg. Med. Chem.) and apply multivariate regression to isolate variables (e.g., C-3 substituent lipophilicity, C-7 amino group pKa). Pyridiniomethyl groups enhance membrane penetration but may reduce target affinity in acidic periplasmic environments .

- Resistance profiling : Compare mutation rates in E. coli TEM-1 β-lactamase variants using continuous-culture evolution assays. Cross-resistance patterns with cefotaxime suggest shared binding epitopes .

Experimental Design and Optimization

Q. Q6: What statistical approaches are recommended for optimizing the yield of this compound in multi-step syntheses?

Methodological Answer:

- DoE (Design of Experiments) : Apply a Box-Behnken design to optimize three variables: reaction time (2–24 h), temperature (−10°C to 25°C), and molar equivalents of pyridiniomethylating agent. Response surface methodology (RSM) identifies nonlinear interactions, with ANOVA validating significance (p<0.05) .

- PAT (Process Analytical Technology) : Use in-line FTIR to monitor quaternization progress. Mid-IR peaks at 1650 cm⁻¹ (C=N stretch) and 1740 cm⁻¹ (β-lactam carbonyl) correlate with intermediate conversion .

Q. Q7: How should researchers design stability-indicating methods for this compound in biological matrices (e.g., plasma, tissue homogenates)?

Methodological Answer:

- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) minimizes matrix effects. For tissue samples, homogenize in PBS containing 0.1% TFA to inhibit enzymatic degradation .

- LC-MS/MS : Use a zwitterionic HILIC column (e.g., ZIC-cHILIC) with a mobile phase of 10 mM ammonium formate (pH 3.0)/acetonitrile. Monitor transitions m/z 452→314 (parent ion) and 452→198 (β-lactam cleavage) for specificity .

Data Contradiction and Reproducibility

Q. Q8: How can discrepancies in reported LogP values for this compound be addressed to improve QSAR modeling?

Methodological Answer:

- Standardized protocols : Use shake-flask method with octanol/water partitioning at pH 7.4 (PBS buffer). Pre-saturate phases with compound to avoid interfacial crystallization. Compare with computational tools (e.g., ALOGPS, XLogP3) to identify outliers .

- Interlaboratory validation : Coordinate round-robin studies through consortia like the Pistoia Alliance. Harmonize instrumentation (e.g., UPLC vs. HPLC) and column chemistries to reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.